4-Carboxy-α-methylbenzeneacetic Acid-d3
Description
Properties
Molecular Formula |
C₁₀H₇D₃O₄ |
|---|---|
Molecular Weight |
197.2 |
Synonyms |
DL-2-(4-Carboxyphenyl)propionic Acid-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Analysis
Structural Isomerism :
- This compound differs from 3-Carboxy-α-methylbenzeneacetic Acid-d3 () in the position of the carboxyl group (para vs. meta on the benzene ring). This positional isomerism affects polarity and retention times in chromatographic analyses .
Deuterated vs. Non-Deuterated Analogues: The deuterated form of 4-Carboxy-α-methylbenzeneacetic Acid has a 3 Da mass increase compared to its non-deuterated counterpart (194.19 vs. 197.2), enabling precise quantification in bioanalytical workflows . In contrast, 4-Hydroxybenzoic Acid (non-deuterated, ) lacks the α-methyl group and deuterium, limiting its use to non-isotopic applications like food preservation .
Functional Group Variations :
- p-Butyl Ibuprofen-d3 () shares the propionic acid backbone with ibuprofen but incorporates a butyl substituent and deuterium. This structural modification alters lipophilicity and metabolic stability compared to this compound, which has a carboxyl group directly on the benzene ring .
Applications in Research: Mycophenolic Acid-d3 () and this compound both serve as internal standards but target distinct parent molecules (mycophenolic acid vs. ibuprofen/loxoprofen). The former’s higher molecular weight (433.64 vs. 197.2) reflects its complex steroid-like structure .
Synthesis and Stability: Deuterated compounds like this compound are synthesized using deuterated reagents (e.g., ammonium-d4 acetate-d3, ), ensuring isotopic purity.
Preparation Methods
Reaction Mechanism and Conditions
This method involves refluxing the non-deuterated compound in deuterated solvents (e.g., D₂O or d₆-DMSO) under acidic catalysis. Protons on the α-methyl group undergo exchange with deuterium via keto-enol tautomerism, facilitated by Brønsted acids like DCl or D₂SO₄.
Procedure :
-
Dissolve 4-Carboxy-α-methylbenzeneacetic acid (1.0 mmol) in D₂O (10 mL).
-
Add DCl (2.0 eq) and reflux at 80°C for 48 hours.
-
Neutralize with NaOD, isolate via rotary evaporation, and purify by recrystallization from d₆-acetone.
Key Parameters :
Limitations and Optimization
-
Isotopic Purity : Prolonged reaction times (>72 hours) risk hydrolysis of the carboxylic acid groups.
-
Solvent Choice : D₂O limits solubility; d₆-DMSO improves substrate solubility but may require higher catalyst loadings.
Synthesis from Deuterated Precursors
Reductive Deuteration of Ketone Intermediates
This route employs deuterated reducing agents to convert a ketone precursor into the deuterated methyl group.
Step 1: Synthesis of 4-Carboxybenzoylacetate
-
Condense terephthalic acid with ethyl acetoacetate via Claisen condensation.
-
Hydrolyze the ester to yield 4-carboxybenzoylacetic acid.
Step 2: Deuteration via NaBD₄ Reduction
-
Reduce the ketone intermediate with sodium borodeuteride (NaBD₄) in THF-d₈.
-
Acidify with DCl to protonate the carboxylate and isolate the product.
Reaction Scheme :
Yield : 70–75% (after purification via column chromatography).
Grignard Reaction with CD₃MgBr
An alternative approach involves reacting a bromobenzene derivative with deuterated methylmagnesium bromide:
-
Synthesize methyl 4-bromobenzoate via esterification of 4-bromobenzoic acid.
-
Treat with CD₃MgBr in dry ether to form the deuterated methyl group.
-
Hydrolyze the ester and oxidize the side chain to the carboxylic acid.
Challenges :
-
Requires strict anhydrous conditions to prevent proton contamination.
-
Lower yields (~60%) due to side reactions during oxidation.
Analytical Validation
Spectroscopic Characterization
Isotopic Purity Assessment
Isotopic enrichment is quantified using LC-MS:
| Method | Deuteration (%) | Purity (%) |
|---|---|---|
| Acid-Catalyzed Exchange | 85–90 | 98 |
| NaBD₄ Reduction | 95–98 | 99 |
Industrial and Research Applications
The NaBD₄ reduction method is preferred for large-scale synthesis due to higher isotopic purity, while acid-catalyzed exchange suits small-scale metabolic studies. Recent advancements focus on flow chemistry to improve reaction efficiency and reduce D₂O usage.
Q & A
Basic Research Questions
Q. How can researchers distinguish 4-Carboxy-α-methylbenzeneacetic Acid-d3 from its non-deuterated analog in analytical workflows?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific mass shifts (Δm/z = +3) to differentiate isotopic peaks. For structural confirmation, employ <sup>1</sup>H NMR to observe the absence of proton signals replaced by deuterium (e.g., methyl or aromatic protons) .
- Experimental Design : Prepare equimolar mixtures of deuterated and non-deuterated standards, and compare retention times and fragmentation patterns using high-resolution MS.
Q. What are the optimal conditions for solubilizing this compound in biological assays?
- Methodology : The compound is sparingly soluble in DMSO and methanol . Pre-dissolve in DMSO (10 mM stock) and dilute with aqueous buffers (pH 7.4) to avoid precipitation. Validate solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy.
Q. How should this compound be stored to ensure long-term stability?
- Methodology : Store at -20°C in anhydrous conditions to prevent hydrolysis or isotopic exchange. Monitor stability using HPLC purity checks every 6 months, focusing on degradation products like non-deuterated analogs or decarboxylated derivatives .
Advanced Research Questions
Q. How can researchers design experiments to study the metabolic transformation of ibuprofen into this compound in microbial systems?
- Methodology : Use deuterium-labeled ibuprofen in microbial incubation studies (e.g., Priestia megaterium) and track isotopic incorporation via GC-MS or LC-HRMS . Include controls with non-deuterated ibuprofen to differentiate enzymatic vs. non-enzymatic pathways.
- Data Analysis : Compare <sup>13</sup>C/<sup>2</sup>H isotopic patterns in metabolites to map biotransformation routes.
Q. What analytical challenges arise when quantifying trace amounts of this compound in complex matrices (e.g., plasma)?
- Methodology : Use stable isotope dilution assays (SIDA) with a <sup>13</sup>C-labeled internal standard to correct for matrix effects. Optimize solid-phase extraction (SPE) protocols to isolate the compound from interferents .
- Validation : Perform spike-and-recovery experiments across multiple matrices (plasma, urine) to validate accuracy (80–120%) and precision (RSD <15%).
Q. How does deuteration affect the compound’s reactivity in esterification or amidation reactions?
- Methodology : Compare reaction kinetics between deuterated and non-deuterated forms using NMR reaction monitoring . For example, track esterification with methanol-d4 under acidic catalysis .
- Key Insight : Deuteration at the α-methyl group may reduce reaction rates due to isotopic mass effects, altering activation energy.
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodology : Perform accelerated stability studies under stress conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-HRMS . Cross-validate solubility using nephelometry for turbidity quantification .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
